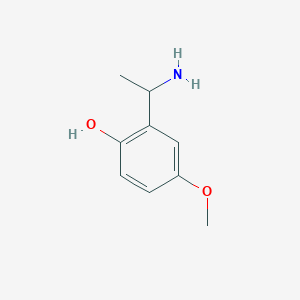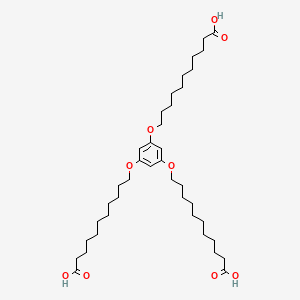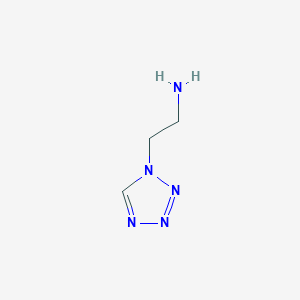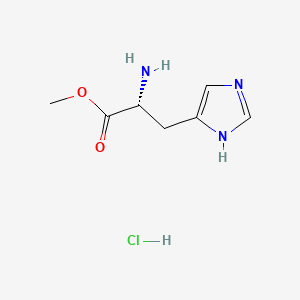![molecular formula C10H16N2O B3306483 4-[(Dimethylamino)methyl]-2-methoxyaniline CAS No. 927672-81-9](/img/structure/B3306483.png)
4-[(Dimethylamino)methyl]-2-methoxyaniline
概要
説明
The compound “4-[(Dimethylamino)methyl]-2-methoxyaniline” is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, it is a useful nucleophilic catalyst for a variety of reactions .
Synthesis Analysis
The synthesis of this compound involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . In another study, high-quality organic nonlinear optical crystals of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3,4-dimethoxysulfonate (DOST) were grown by a spontaneous nucleation method .Molecular Structure Analysis
The molecular structure of the compound was confirmed by single-crystal XRD, and the HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn . The non-centrosymmetric P21 space group of the crystal was confirmed .Chemical Reactions Analysis
The compound is known to react with acetic anhydride in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .科学的研究の応用
Fluorescence and Photoisomerization
This compound is known for its bright and photostable fluorophore properties . It has been used in a wide variety of applications in chemistry, biology, and physics . One of the key applications is in the study of photophysical properties, specifically fluorescence versus photoisomerization .
Laser Dyes
The compound has found many applications in laser dyes . Laser dyes are used in dye lasers which are a class of lasers that use organic dyes, in liquid solution or suspension as a lasing medium .
Chemo or Biosensors
The compound is used in the development of chemo or biosensors . These sensors can detect specific chemical or biological substances and produce a measurable signal .
OLEDs
The compound is used as dopants or hosts for Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Nonlinear Optics Materials
The compound is used in nonlinear optics materials . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .
Supramolecular Photoactive Architectures
The compound is used in supramolecular photoactive architectures . These are structures that can absorb light and convert it into other forms of energy .
Terahertz Wave Generation
The compound has been used in the generation of terahertz waves . Terahertz technology has great scientific value and broad application prospects in the fields of medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military .
Nucleophilic Aromatic Substitution
The compound has been used as a reaction medium in nucleophilic aromatic substitution . This is a type of substitution reaction in which an electron-rich nucleophile selectively attacks the positive charge of an aromatic ring system .
特性
IUPAC Name |
4-[(dimethylamino)methyl]-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)10(6-8)13-3/h4-6H,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQIBVKVVGXAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-2-methoxyaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)

![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)

![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3306449.png)

![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)


![4-[(3R)-pyrrolidin-3-yloxy]pyridine](/img/structure/B3306503.png)
